molecular formula C12H9BF3KO B3071887 Potassium trifluoro(4'-hydroxy-[1,1'-biphenyl]-4-yl)borate CAS No. 1015082-75-3

Potassium trifluoro(4'-hydroxy-[1,1'-biphenyl]-4-yl)borate

Cat. No.: B3071887
CAS No.: 1015082-75-3
M. Wt: 276.11 g/mol
InChI Key: LOSOFJIPQSKFFM-UHFFFAOYSA-N
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Description

Potassium trifluoro(4’-hydroxy-[1,1’-biphenyl]-4-yl)borate is an organotrifluoroborate compound. Organotrifluoroborates are known for their stability, ease of handling, and versatility in various chemical reactions. This particular compound features a biphenyl structure with a hydroxyl group and a trifluoroborate moiety, making it a valuable reagent in organic synthesis, particularly in cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of potassium trifluoro(4’-hydroxy-[1,1’-biphenyl]-4-yl)borate typically involves the reaction of the corresponding boronic acid with potassium bifluoride. The general reaction can be represented as follows:

R-B(OH)2+KHF2R-BF3K+2H2O\text{R-B(OH)}_2 + \text{KHF}_2 \rightarrow \text{R-BF}_3\text{K} + 2\text{H}_2\text{O} R-B(OH)2​+KHF2​→R-BF3​K+2H2​O

In this reaction, the boronic acid reacts with potassium bifluoride to form the trifluoroborate salt. The reaction is usually carried out in an aqueous medium at room temperature .

Industrial Production Methods: Industrial production of potassium trifluoro(4’-hydroxy-[1,1’-biphenyl]-4-yl)borate follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Types of Reactions:

Common Reagents and Conditions:

    Reagents: Palladium catalysts, bases (such as potassium carbonate), and various electrophiles.

    Conditions: Reactions are typically carried out in organic solvents like tetrahydrofuran or dimethylformamide, under an inert atmosphere (e.g., nitrogen or argon), and at elevated temperatures (50-100°C).

Major Products:

Scientific Research Applications

Potassium trifluoro(4’-hydroxy-[1,1’-biphenyl]-4-yl)borate has several applications in scientific research:

Mechanism of Action

The primary mechanism of action for potassium trifluoro(4’-hydroxy-[1,1’-biphenyl]-4-yl)borate in cross-coupling reactions involves the hydrolysis of the trifluoroborate group to form the corresponding boronic acid in situ. This boronic acid then participates in the palladium-catalyzed coupling reaction to form the desired product. The molecular targets and pathways involved include the activation of the boronic acid and the formation of a palladium complex that facilitates the coupling reaction .

Comparison with Similar Compounds

  • Potassium 4-methoxyphenyltrifluoroborate
  • Potassium 4-bromophenyltrifluoroborate
  • Potassium 4-(hydroxymethyl)phenyltrifluoroborate

Comparison:

Properties

IUPAC Name

potassium;trifluoro-[4-(4-hydroxyphenyl)phenyl]boranuide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BF3O.K/c14-13(15,16)11-5-1-9(2-6-11)10-3-7-12(17)8-4-10;/h1-8,17H;/q-1;+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOSOFJIPQSKFFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC=C(C=C1)C2=CC=C(C=C2)O)(F)(F)F.[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BF3KO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10705251
Record name Potassium trifluoro(4'-hydroxy[1,1'-biphenyl]-4-yl)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10705251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1015082-75-3
Record name Potassium trifluoro(4'-hydroxy[1,1'-biphenyl]-4-yl)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10705251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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